The key feature of 3,5-Difluorocinnamic acid is its conjugated double bond system. This system consists of a carbon-carbon double bond next to a carbonyl group (C=O). The presence of fluorine atoms on the phenyl ring disrupts the electron distribution, potentially affecting the reactivity of the molecule.
Another notable aspect is the carboxylic acid group (COOH) attached to the terminal carbon atom. This functional group makes 3,5-Difluorocinnamic acid acidic and allows it to participate in various reactions involving hydrogen bonding.
3,5-Difluorocinnamic acid + R-OH -> R-O-C6H3F2CH=CHCO2H (ester) + H2O
3,5-Difluorocinnamic acid -> C6H3F2CH=CH + CO2
,5-Difluorocinnamic acid serves as a valuable building block in the synthesis of various novel fluorinated compounds due to the presence of the fluorine atoms and the reactive acrylic acid functionality. Studies have explored its application in the synthesis of:
3,5-Difluorocinnamic acid has been investigated for its potential applications in liquid crystals due to its rod-like shape and the presence of fluorine atoms, which can influence the liquid crystal properties. Research has explored the use of 3,5-difluorocinnamic acid in the development of liquid crystals with specific properties, such as wider operating temperature ranges and faster response times [].
Preliminary studies have suggested the potential application of 3,5-difluorocinnamic acid in other areas of scientific research, including:
Irritant